molecular formula C14H15N3O3 B568612 (S)-N-(5-Nitro-2-pyridyl)phenylalaninol CAS No. 115416-53-0

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Cat. No. B568612
CAS RN: 115416-53-0
M. Wt: 273.292
InChI Key: XQQHMEFZBTXUTC-LBPRGKRZSA-N
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Description

“(S)-N-(5-Nitro-2-pyridyl)phenylalaninol” is a chemical compound with the molecular formula C14H15N3O3 . It is also known as "2-(N-L-Phenylalaninol)-5-nitropyridine" . The compound appears as a light yellow to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 2 six-membered rings, 1 secondary aromatic amine, 1 aromatic nitro group, 1 hydroxyl group, 1 primary alcohol, and 1 pyridine .


Physical And Chemical Properties Analysis

“(S)-N-(5-Nitro-2-pyridyl)phenylalaninol” has a molecular weight of 273.29 . It is a solid at 20 degrees Celsius . The compound has a melting point range of 115.0 to 118.0 degrees Celsius . Its purity, as determined by nonaqueous titration, is a minimum of 98.0% .

Scientific Research Applications

Nonlinear Optics and Crystal Growth

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol has been explored for its potential in nonlinear optics, particularly through the growth and characterization of its crystals. T. Uemiya and colleagues demonstrated that crystals of this compound exhibit good optical quality and nonlinear optical properties. The research highlights its application in angle-tuned phase matching, achieving a conversion efficiency of 0.15% at a fundamental power of 50 kW/cm^2 using a 0.45-mm-thick crystal, suggesting its utility in advanced optical applications (Uemiya et al., 1990).

Carcinogenic Potential of Pyrolysis Products

The compound has been associated with studies exploring the carcinogenic potential of pyrolysis products from amino acids, such as phenylalanine. J. Stavenuiter and colleagues synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, to investigate its mutagenicity and potential carcinogenicity. This research is crucial for understanding the health implications of consuming broiled foods containing phenylalanine pyrolysis products (Stavenuiter et al., 1985).

Genetic Incorporation in Protein Study

Another avenue of research involves the genetic incorporation of phenylalanine derivatives into proteins for biochemical studies. Jeffery M. Tharp and colleagues demonstrated the use of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol derivatives for probing the local environment within proteins, aiding in the study of protein folding and unfolding mechanisms. This work expands the toolkit available for biochemical research, enabling the study of protein structures and functions with high specificity (Tharp et al., 2014).

Biosynthesis of Nitroaromatic Amino Acids

Research by Neil D. Butler and colleagues on the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli presents an environmentally friendly method to produce nitroaromatic amino acids, which have applications in immune stimulation and fluorescence quenching. This innovative biosynthetic pathway offers a green chemistry alternative to chemical synthesis, highlighting the versatility of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and related compounds in biotechnological applications (Butler et al., 2021).

Future Directions

The future directions for “(S)-N-(5-Nitro-2-pyridyl)phenylalaninol” are not specified in the search results. Its potential applications could be numerous, given its molecular structure and properties. For instance, it could be used in materials science, photonic materials, and optical materials .

properties

IUPAC Name

(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQHMEFZBTXUTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659937
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

CAS RN

115416-53-0
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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